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Compound of Interest

5,6-Methylenedioxy-2-
Compound Name:
methylaminoindan

cat. No.: B1206965

An In-depth Technical Guide on the Discovery and Synthesis of 5,6-Methylenedioxy-2-
methylaminoindan (MDMAI)

Introduction

5,6-Methylenedioxy-2-methylaminoindan (MDMAI) is a synthetic compound belonging to the
aminoindane class of molecules. It was developed in the 1990s during research into non-
neurotoxic analogues of 3,4-methylenedioxymethamphetamine (MDMA).[1][2][3] Structurally,
MDMAI can be conceptualized as a rigid, cyclized analogue of MDMA, where the alpha-methyl
group of the side chain is fused back to the aromatic ring, forming an indane system.[3] This
structural constraint significantly alters its pharmacological profile compared to MDMA. This
guide provides a detailed overview of the discovery, synthesis, and pharmacology of MDMAI
for researchers, scientists, and drug development professionals.

Discovery and Rationale

MDMAI was first synthesized and studied in the 1990s by a research team led by David E.
Nichols at Purdue University.[2][3][4] The primary motivation for its development was the
search for compounds that could replicate the unique entactogenic effects of MDMA—such as
increased empathy and emotional openness—without exhibiting the serotonergic neurotoxicity
associated with MDMA and its parent compound, MDA.[1][2]
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The research focused on creating rigid analogues of phenethylamines to probe the
conformational requirements for activity at monoamine transporters and receptors. By "locking”
the side chain into an indane ring, the conformational flexibility is reduced, leading to a more
specific interaction with its biological targets. This research led to the development of a series
of aminoindanes, including the parent compound 5,6-methylenedioxy-2-aminoindane (MDAI)
and its N-methylated derivative, MDMAL.[1][5] Animal studies confirmed that these compounds
could substitute for MDMA in drug discrimination tests, suggesting a similar subjective
experience, but with a pharmacological profile indicative of lower neurotoxic potential.[1][5]

Synthesis of MDMAI

The synthesis of MDMAI is based on the established route for its parent compound, MDA,
followed by an N-methylation step. The procedure generally follows the methods described by
Nichols and his colleagues.[2][5][6]

Experimental Protocol: Synthesis of MDMAI
Step 1: Synthesis of 5,6-(Methylenedioxy)-1-indanone

o Starting Material: 3-(3,4-Methylenedioxyphenyl)propionic acid.

e Procedure: The starting acid is first converted to its acid chloride. This is typically achieved
by reacting it with thionyl chloride in an inert solvent like dry benzene.[2][6]

e The resulting acid chloride is then heated, which induces an intramolecular Friedel-Crafts
acylation (cyclization) to form the indanone ring system.[2][6]

Step 2: Synthesis of 2-(Hydroxyimino)-5,6-(methylenedioxy)-1-indanone
» Starting Material: 5,6-(Methylenedioxy)-1-indanone.

e Procedure: The indanone is reacted with an alkyl nitrite, such as amyl nitrite or isopentyl
nitrite, in a solvent like methanol containing hydrochloric acid.[2][6] This reaction introduces a
hydroxyimino group at the 2-position of the indanone core.

Step 3: Synthesis of 5,6-Methylenedioxy-2-aminoindane (MDAI)

 Starting Material: 2-(Hydroxyimino)-5,6-(methylenedioxy)-1-indanone.
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e Procedure: The hydroxyimino ketone intermediate is reduced to the corresponding amine. A
common method for this reduction is catalytic hydrogenation using a palladium on carbon
(Pd/C) catalyst in a solvent like glacial acetic acid, with a catalytic amount of sulfuric acid.[2]
This step yields the primary amine, MDAL.

Step 4: Synthesis of 5,6-Methylenedioxy-2-methylaminoindan (MDMAI)
o Starting Material: 5,6-Methylenedioxy-2-aminoindane (MDAI).

e Procedure: The final step is the N-methylation of the primary amine. A standard and effective
method for this transformation is reductive amination. MDAI is reacted with an excess of
formaldehyde in the presence of a reducing agent, such as sodium cyanoborohydride or
sodium triacetoxyborohydride, to yield the secondary amine, MDMAL.

 Purification: The final product is typically purified by column chromatography or by forming a
hydrochloride salt and recrystallizing it.

Synthesis Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

